molecular formula C11H17N3O2 B12994461 tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

Cat. No.: B12994461
M. Wt: 223.27 g/mol
InChI Key: CPIXKVAGZNGBFC-UHFFFAOYSA-N
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Description

Cyclopenta[c]pyrazole Ring System Configuration

The cyclopenta[c]pyrazole core consists of a five-membered cyclopentane ring fused to a pyrazole ring at the [c] position (Figure 1). The pyrazole moiety (C₃H₃N₂) adopts a planar configuration, with nitrogen atoms at positions 1 and 2 of the heterocycle. Fusion at the [c] position places the pyrazole adjacent to two adjacent carbon atoms of the cyclopentane, creating a bicyclic system with restricted rotation.

Saturation Effects : The "1,4,5,6-tetrahydro" designation indicates partial hydrogenation of the cyclopentane ring, reducing two of its three theoretical double bonds. This results in a puckered cyclopentane conformation, as evidenced by X-ray crystallographic data of related compounds. The remaining unsaturation resides primarily within the pyrazole ring, maintaining aromatic character critical for electronic interactions.

Property Value
Ring System Bicyclic (5,5)
Aromatic Centers Pyrazole N1-C2-N3-C4
Bond Angles (Pyrazole) N1-C2-N3: 105°–110°

Tetrahydro Modification Spatial Implications

Hydrogenation at positions 1,4,5,6 introduces conformational flexibility to the cyclopentane ring while preserving the pyrazole's planarity. Molecular modeling studies of analogous structures show:

  • Envelope Conformation : The cyclopentane adopts a non-planar "envelope" shape, with C4 (carbamate attachment point) occupying the flap position.
  • Torsional Strain : Adjacent hydrogen atoms on C5 and C6 create 1,3-diaxial interactions, contributing to a strain energy of ~5 kcal/mol compared to fully saturated systems.

This partial saturation impacts reactivity by shielding the α-face of the pyrazole from electrophilic attack while leaving the β-face accessible for functionalization.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-5-9-7(8)6-12-14-9/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)

InChI Key

CPIXKVAGZNGBFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=NN2

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydrocyclopenta[c]pyrazole Core

The tetrahydrocyclopenta[c]pyrazole ring system can be synthesized via cyclization of aminopyrazole derivatives with cyclopentanone or related cyclic ketones. The process often involves:

  • Step 1: Preparation of aminopyrazole intermediate
    Commercially available aminopyrazoles or substituted pyrazoles are used as starting materials.

  • Step 2: Cyclization with cyclopentanone derivatives
    Under acidic or basic catalysis, the aminopyrazole undergoes condensation with cyclopentanone or its derivatives to form the fused tetrahydrocyclopenta[c]pyrazole ring system.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatography to isolate the tetrahydrocyclopenta[c]pyrazol-4-amine intermediate.

Carbamate Protection (tert-Butyl Carbamate Formation)

The amine group on the tetrahydrocyclopenta[c]pyrazole intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. Typical conditions include:

  • Reagents and Conditions :

    • Di-tert-butyl dicarbonate (Boc2O)
    • Base such as triethylamine or sodium bicarbonate
    • Solvent: dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
    • Temperature: 0 °C to room temperature
    • Reaction time: 1–24 hours depending on scale and reactivity
  • Procedure :
    The tetrahydrocyclopenta[c]pyrazol-4-amine is dissolved in an appropriate solvent, base is added, and then Boc2O is introduced slowly. The reaction mixture is stirred until completion, monitored by TLC or HPLC.

  • Workup :
    The reaction mixture is quenched with water, extracted with organic solvents, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Aminopyrazole preparation Commercially available or synthesized Starting material
Cyclization with cyclopentanone Acid/base catalysis, reflux in ethanol or DCM 60–85 Formation of tetrahydrocyclopenta[c]pyrazol-4-amine intermediate
Boc protection Boc2O, triethylamine, DCM, 0 °C to RT, 12 h 75–90 High purity tert-butyl carbamate obtained

Analytical Characterization

  • NMR Spectroscopy :
    Characteristic signals for the tert-butyl group (singlet near 1.4 ppm), pyrazole protons, and cyclopentane ring protons confirm structure.

  • Mass Spectrometry :
    Molecular ion peak consistent with molecular weight of this compound.

  • HPLC Purity : Typically >95% purity after purification.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate serves as a versatile intermediate for the preparation of various heterocyclic compounds. It is used in the synthesis of complex molecules with potential biological activity .

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used as a building block for the development of new drugs and bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in the design of novel pharmaceuticals targeting specific biological pathways .

Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of advanced materials and specialty chemicals. It is used in the production of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate with analogous Boc-protected bicyclic amines, focusing on structural features, synthetic routes, and applications.

Structural and Functional Group Variations
Compound Name Substituents/Ring System CAS Number Key Features Reference
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl ring, hydroxy group 225641-84-9 Hydroxy group enhances polarity; used in chiral synthesis
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine ring, methyl substituent 1523530-57-5 Methyl group improves metabolic stability
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Azabicyclo[4.1.0]heptane (norbornane analog) 880545-32-4 Rigid bicyclic structure enhances target binding
tert-Butyl (1S,3R)-3-(6-tosyl-pyrrolo-triazolo-pyrazinyl)cyclopentylcarbamate Pyrrolo-triazolo-pyrazine fused system Not provided Tosyl group aids in solubility; used in kinase inhibitor synthesis

Key Observations :

  • Substituents : Hydroxy (e.g., 225641-84-9) or methyl groups (e.g., 1523530-57-5) modulate solubility and metabolic stability, whereas tosyl groups (as in ) facilitate intermediate purification.
  • Boc Protection : All compounds utilize the Boc group for amine protection, but removal strategies vary. For example, describes Boc deprotection using SOCl₂ and TEA under heated conditions, a method applicable to analogs .

Biological Activity

Tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate (CAS Number: 2439082-65-0) is an organic compound characterized by its unique bicyclic structure that includes a tert-butyl group and a tetrahydrocyclopenta[c]pyrazole moiety. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C11_{11}H17_{17}N3_3O2_2
  • Molecular Weight : 223.27 g/mol
  • Structure : The compound's structure features a carbamate functional group, which is known for its applications in various chemical reactions and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies highlighting its potential therapeutic applications:

  • Antimicrobial Properties : Compounds with similar structures have been studied for their antimicrobial effects. The tetrahydrocyclopenta[c]pyrazole framework may enhance interactions with biological targets such as enzymes or receptors, suggesting potential efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties. Similar carbamate derivatives have shown promise in reducing inflammation markers and mediating immune responses.
  • Neuroprotective Activity : The compound has been investigated for its neuroprotective effects against neurodegenerative conditions. Its structural characteristics may facilitate interactions with neurotransmitter systems or inhibit pathways leading to neuronal damage .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular responses. For example, it has been shown to protect astrocytes from amyloid-beta (Aβ) induced toxicity, a common feature in Alzheimer's disease models. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocyte cultures .

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and bioavailability of the compound. It was observed that while the compound showed protective effects against Aβ toxicity in vitro, its efficacy in vivo was less pronounced, indicating potential challenges related to absorption and distribution within the central nervous system .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
1-(tert-butoxycarbonyl)-2-pyrazolinStructureSimpler pyrazole structure
N-(1-methyl-2-pyrazolin-3-yl)carbamateStructureMethyl substitution alters reactivity
3-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acidStructureDifferent cyclic structure influences biological activity

The complexity of this compound's structure may enhance its interaction with biological targets compared to simpler analogs.

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